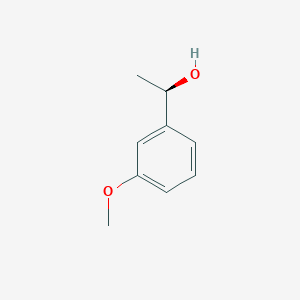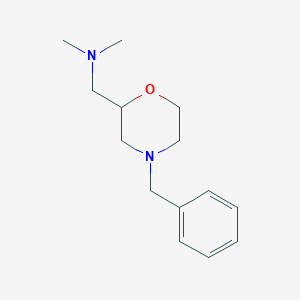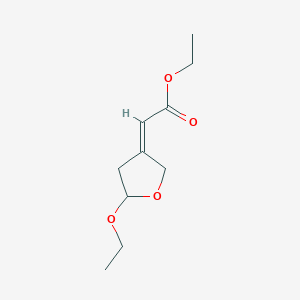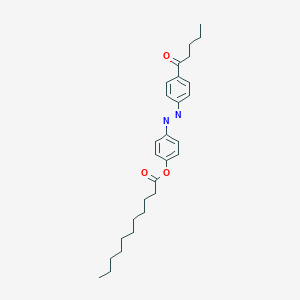
4-n-Pentanoyl-4-n'-undecanoyloxyazobenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-n-Pentanoyl-4-n'-undecanoyloxyazobenzene, also known as PUA, is a photoisomerizable molecule that has been widely used in scientific research due to its unique properties. This molecule belongs to the azobenzene family and is composed of two long alkyl chains and an azobenzene group. PUA has been used in various fields such as material science, biochemistry, and biophysics due to its ability to undergo reversible photoisomerization in response to light.
Mecanismo De Acción
4-n-Pentanoyl-4-n'-undecanoyloxyazobenzene undergoes reversible photoisomerization in response to light. Upon exposure to UV light, 4-n-Pentanoyl-4-n'-undecanoyloxyazobenzene undergoes trans-cis isomerization, and upon exposure to visible light, it undergoes cis-trans isomerization. This property of 4-n-Pentanoyl-4-n'-undecanoyloxyazobenzene has been used to design photoresponsive biomolecules and to study protein conformational changes.
Efectos Bioquímicos Y Fisiológicos
4-n-Pentanoyl-4-n'-undecanoyloxyazobenzene has been shown to have minimal biochemical and physiological effects on living organisms. It has been used in various in vitro studies and has been shown to be biocompatible and non-toxic.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using 4-n-Pentanoyl-4-n'-undecanoyloxyazobenzene in lab experiments is its ability to undergo reversible photoisomerization in response to light. This property has been used to design photoresponsive biomolecules and to study protein conformational changes. However, one of the limitations of using 4-n-Pentanoyl-4-n'-undecanoyloxyazobenzene is its sensitivity to light and temperature, which can affect its stability and photoisomerization properties.
Direcciones Futuras
1. Development of new photoresponsive biomolecules using 4-n-Pentanoyl-4-n'-undecanoyloxyazobenzene as a building block.
2. Study of protein conformational changes using 4-n-Pentanoyl-4-n'-undecanoyloxyazobenzene as a probe.
3. Design of photoresponsive surfaces for various applications.
4. Development of new photoresponsive materials using 4-n-Pentanoyl-4-n'-undecanoyloxyazobenzene as a precursor.
5. Study of the effect of 4-n-Pentanoyl-4-n'-undecanoyloxyazobenzene on living organisms and its potential use in drug delivery systems.
Métodos De Síntesis
The synthesis of 4-n-Pentanoyl-4-n'-undecanoyloxyazobenzene involves the reaction of 4-n-Pentanoyl-4'-aminobenzene with 11-bromoundecanoic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS). The reaction leads to the formation of 4-n-Pentanoyl-4-n'-undecanoyloxyazobenzene as a yellow solid with a melting point of 74-76°C.
Aplicaciones Científicas De Investigación
4-n-Pentanoyl-4-n'-undecanoyloxyazobenzene has been extensively used in scientific research due to its unique photoisomerization properties. It has been used in material science to create photoresponsive surfaces and in biophysics to study protein conformational changes. In biochemistry, 4-n-Pentanoyl-4-n'-undecanoyloxyazobenzene has been used to study the mechanism of action of various enzymes and to design photoresponsive biomolecules.
Propiedades
Número CAS |
120103-04-0 |
|---|---|
Nombre del producto |
4-n-Pentanoyl-4-n'-undecanoyloxyazobenzene |
Fórmula molecular |
C28H38N2O3 |
Peso molecular |
450.6 g/mol |
Nombre IUPAC |
[4-[(4-pentanoylphenyl)diazenyl]phenyl] undecanoate |
InChI |
InChI=1S/C28H38N2O3/c1-3-5-7-8-9-10-11-12-14-28(32)33-26-21-19-25(20-22-26)30-29-24-17-15-23(16-18-24)27(31)13-6-4-2/h15-22H,3-14H2,1-2H3 |
Clave InChI |
VIDMLFVDTSEABM-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCC(=O)OC1=CC=C(C=C1)N=NC2=CC=C(C=C2)C(=O)CCCC |
SMILES canónico |
CCCCCCCCCCC(=O)OC1=CC=C(C=C1)N=NC2=CC=C(C=C2)C(=O)CCCC |
Sinónimos |
[4-(4-pentanoylphenyl)diazenylphenyl] undecanoate |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



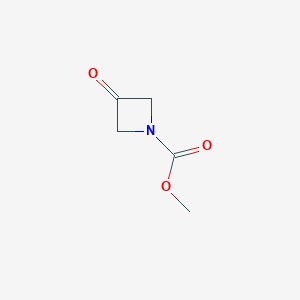
![[4-(Aminomethyl)oxan-4-yl]methanamine dihydrochloride](/img/structure/B54842.png)
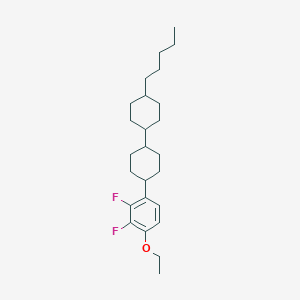
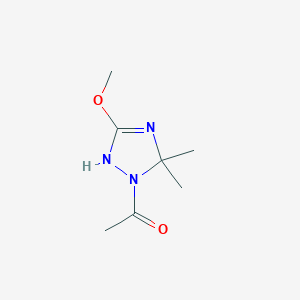
![4-Methylbenzenesulfonate;4-methylbenzenesulfonic acid;2-[[4-[2-(1-methylimidazo[1,2-a]pyridin-4-ium-2-yl)ethenyl]phenyl]methylideneamino]guanidine](/img/structure/B54858.png)
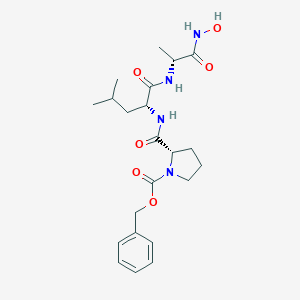
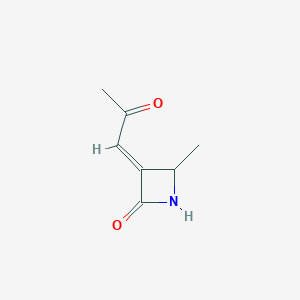
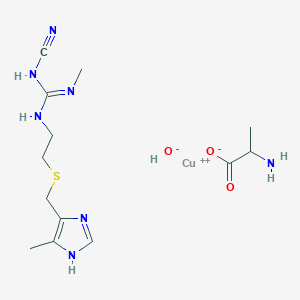
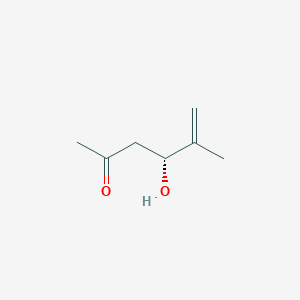
![4-[2-Bromo-1-(4-hydroxyphenyl)-2-phenylethyl]phenol](/img/structure/B54864.png)
